molecular formula C20H23NO B14119268 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde

1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde

Cat. No.: B14119268
M. Wt: 293.4 g/mol
InChI Key: NTYLHKIXCSTGIF-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is an organic compound with a complex structure that includes a tert-butylphenyl group, a methylindoline moiety, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity. Additionally, the use of solid catalysts and solvent-free conditions can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed:

Scientific Research Applications

1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the indoline and carbaldehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole-5-carbaldehyde

InChI

InChI=1S/C20H23NO/c1-14-11-16-12-15(13-22)5-10-19(16)21(14)18-8-6-17(7-9-18)20(2,3)4/h5-10,12-14H,11H2,1-4H3

InChI Key

NTYLHKIXCSTGIF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)C=O

Origin of Product

United States

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